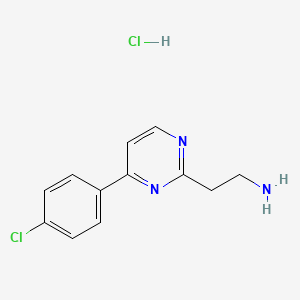

2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride

CAS No.: 1196147-61-1

Cat. No.: VC16935284

Molecular Formula: C12H13Cl2N3

Molecular Weight: 270.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196147-61-1 |

|---|---|

| Molecular Formula | C12H13Cl2N3 |

| Molecular Weight | 270.15 g/mol |

| IUPAC Name | 2-[4-(4-chlorophenyl)pyrimidin-2-yl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H12ClN3.ClH/c13-10-3-1-9(2-4-10)11-6-8-15-12(16-11)5-7-14;/h1-4,6,8H,5,7,14H2;1H |

| Standard InChI Key | QYIKYRPXAKEJKG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=NC=C2)CCN)Cl.Cl |

Introduction

2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound belonging to the class of substituted pyrimidines. These compounds are known for their diverse biological activities and significant roles in medicinal chemistry. The presence of a 4-chlorophenyl group enhances its pharmacological properties, making it a subject of interest in pharmaceutical research.

Key Characteristics:

-

Molecular Formula: C12H13ClN2

-

Molecular Weight: Approximately 224.7 g/mol

Synthesis of 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine Hydrochloride

The synthesis of this compound typically involves multi-step synthetic pathways. A common method includes the formation of the pyrimidine ring through condensation reactions followed by alkylation processes. Starting materials such as 4-chlorobenzaldehyde and ethanamine derivatives are often used in these reactions.

Synthetic Steps:

-

Formation of Pyrimidine Ring: This involves condensation reactions to create the pyrimidine core.

-

Alkylation Processes: Ethanamine derivatives are used to introduce the ethanamine side chain.

-

Purification: The final product is purified to achieve high purity levels.

Potential Reactions:

-

Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

-

Alkylation: Further alkylation of the ethanamine side chain is possible.

-

Condensation Reactions: The pyrimidine ring can participate in additional condensation reactions.

Potential Applications:

-

Pharmaceutical Research: It is of interest due to its potential pharmacological properties.

-

Medicinal Chemistry: The compound exemplifies the significance of pyrimidine derivatives in drug development.

Comparison with Similar Compounds:

| Compound | Molecular Formula | Molecular Weight | Purity |

|---|---|---|---|

| 2-(4-(4-Chlorophenyl)pyrimidin-2-YL)ethanamine hydrochloride | C12H13ClN2 | 224.7 g/mol | 98% |

| 2-(4-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride | C12H13FN2 | 208.24 g/mol | 98% |

| (4-(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)methanamine hydrochloride | C8H9F3N2O | 233.17 g/mol | 98% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume